molecular formula C27H30O3 B14319071 2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid CAS No. 111503-98-1

2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid

Cat. No.: B14319071
CAS No.: 111503-98-1
M. Wt: 402.5 g/mol
InChI Key: JQGCYROYZGDAPO-UHFFFAOYSA-N
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Description

2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid is a complex organic compound with a unique structure that includes multiple aromatic rings and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ortho-cresol with acetone in the presence of a catalyst such as dodecanethiol at a controlled temperature of 40°C . This reaction leads to the formation of the desired compound through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and aromatic rings play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also influence various signaling pathways within cells, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid is unique due to its specific arrangement of aromatic rings and hydroxyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

111503-98-1

Molecular Formula

C27H30O3

Molecular Weight

402.5 g/mol

IUPAC Name

2-hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid

InChI

InChI=1S/C27H30O3/c1-17-11-7-9-13-21(17)26(3,4)19-15-20(25(29)30)24(28)23(16-19)27(5,6)22-14-10-8-12-18(22)2/h7-16,28H,1-6H3,(H,29,30)

InChI Key

JQGCYROYZGDAPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)(C)C2=CC(=C(C(=C2)C(C)(C)C3=CC=CC=C3C)O)C(=O)O

Origin of Product

United States

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